molecular formula C17H17ClO6 B15318750 (2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione CAS No. 67890-77-1

(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Cat. No.: B15318750
CAS No.: 67890-77-1
M. Wt: 352.8 g/mol
InChI Key: DDUHZTYCFQRHIY-QPFGOUBPSA-N
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Description

(2S,5’S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique spiro structure, which involves a benzofuran moiety fused with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5’S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzofuran derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The spirocyclization step often requires the use of strong acids or bases to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5’S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,5’S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5’S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, it may interfere with DNA synthesis or protein function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Griseofulvin: A non-polyene antifungal antibiotic with a similar spiro structure.

    Benzofuran derivatives: Compounds with a benzofuran moiety that exhibit various biological activities.

Uniqueness

This detailed article provides a comprehensive overview of (2S,5’S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67890-77-1

Molecular Formula

C17H17ClO6

Molecular Weight

352.8 g/mol

IUPAC Name

(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m0/s1

InChI Key

DDUHZTYCFQRHIY-QPFGOUBPSA-N

Isomeric SMILES

C[C@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Origin of Product

United States

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